molecular formula C13H18ClN3O B5766752 N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide

N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide

Cat. No.: B5766752
M. Wt: 267.75 g/mol
InChI Key: MPPBKTRSBBRDKN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the 4-chlorophenyl group and the piperazine ring in its structure contributes to its unique chemical properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide typically involves the reaction of 4-chloroaniline with ethyl piperazine-1-carboxylate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide: Contains a phenyl group instead of an ethyl group.

    N-(4-chlorophenyl)-4-isopropylpiperazine-1-carboxamide: Features an isopropyl group in place of the ethyl group.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituent groups

Properties

IUPAC Name

N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-2-16-7-9-17(10-8-16)13(18)15-12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPBKTRSBBRDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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